Balanced AChE and BACE1 Inhibition: Multitarget AD inhibitor-1 vs. Donepezil and LY2886721
In a direct head-to-head enzymatic assay, Multitarget AD inhibitor-1 inhibited human AChE with an IC50 of 0.32 μM and human BACE1 with an IC50 of 0.45 μM [1]. By contrast, donepezil (standard AChE inhibitor) showed an AChE IC50 of 0.021 μM but no measurable BACE1 inhibition (IC50 > 100 μM) [1]. The selective BACE1 inhibitor LY2886721 exhibited a BACE1 IC50 of 0.015 μM but no AChE activity (IC50 > 100 μM) [1]. The quantified difference in balanced dual inhibition is that Multitarget AD inhibitor-1 achieves both targets within the same sub-micromolar range, whereas single-target agents lack the second activity entirely [1].
| Evidence Dimension | Dual enzyme inhibition (AChE and BACE1) |
|---|---|
| Target Compound Data | AChE IC50 = 0.32 μM; BACE1 IC50 = 0.45 μM |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.021 μM, BACE1 IC50 > 100 μM; LY2886721: BACE1 IC50 = 0.015 μM, AChE IC50 > 100 μM |
| Quantified Difference | Multitarget AD inhibitor-1 provides concurrent sub-micromolar inhibition of both enzymes; comparators lack one of the two activities (difference > 100-fold in the missing target) |
| Conditions | Human recombinant AChE and BACE1 enzymes; fluorometric assay; 37°C; triplicate measurements; n=3 |
Why This Matters
For researchers needing a single chemical probe to simultaneously modulate cholinergic and amyloidogenic pathways, this compound eliminates the need for cocktail combinations and reduces off-target complexities.
- [1] Zhang, L., et al. Design, synthesis, and biological evaluation of novel multitarget-directed ligands for Alzheimer's disease. Eur. J. Med. Chem. 2022, 227, 113952. View Source
